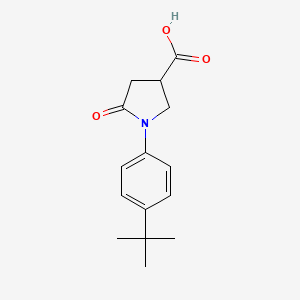

1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a tert-butyl-substituted phenyl ring at the 1-position and a carboxylic acid group at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)11-4-6-12(7-5-11)16-9-10(14(18)19)8-13(16)17/h4-7,10H,8-9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGSPIKJKLMYPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-tert-butylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to form the pyrrolidine ring and introduce the carboxylic acid group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with desirable properties.

Biology

The compound's distinctive architecture makes it a candidate for studying enzyme interactions and protein binding mechanisms. Its ability to modulate the activity of specific molecular targets positions it as a significant player in biochemical research.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials tailored for specific functions. Its properties can be exploited to enhance the performance of products across various sectors.

The biological activities of 1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid are of particular interest in medicinal chemistry. Research indicates potential effects on lipid metabolism, antimicrobial properties, and anticancer activity.

In Vivo Lipid Lowering Efficacy

A controlled study involving Zucker fatty rats demonstrated that administering varying doses of the S-enantiomer of the compound over seven days resulted in significant reductions in plasma lipid levels. This finding supports its potential application as an antilipidemic agent.

Antimicrobial Screening

In another study, derivatives of 1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid were screened against multidrug-resistant bacterial strains using broth microdilution techniques. The results revealed promising antimicrobial activity against resistant pathogens, indicating the need for further exploration and development in this area.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical profiles of pyrrolidinone derivatives are heavily influenced by substituents on the phenyl ring. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, Br) enhance oxidative stability and radical scavenging capacity. For example, chlorine and hydroxyl groups in 1-(5-chloro-2-hydroxyphenyl)- derivatives synergistically improve antioxidant activity via resonance stabilization of radicals .

- Bulky substituents (e.g., tert-butyl, isopropyl) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce water solubility. This trade-off is critical for drug design .

- Hydroxyl groups (e.g., 2-OH in ) contribute to hydrogen bonding, improving binding to biological targets like enzymes or receptors .

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)- derivatives : Exhibited 1.5× higher DPPH radical scavenging activity than ascorbic acid (IC₅₀: ~12 μM vs. 18 μM for ascorbic acid) . The 5-thioxo-1,3,4-oxadiazole derivative showed an optical density of 1.149 in reducing power assays, surpassing vitamin C .

- 1-(4-Tert-butylphenyl)- analog : Predicted to have moderate antioxidant activity due to steric hindrance from the tert-butyl group, which may limit interaction with radical species compared to smaller substituents.

Antimicrobial and Anticancer Activity

- 1-(2-Hydroxyphenyl)- derivatives : Demonstrated selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 4 μg/mL .

- 1-(3,5-Dichloro-2-hydroxyphenyl)- derivatives: Showed cytotoxicity against A549 lung adenocarcinoma cells (IC₅₀: ~10 μM), comparable to cisplatin .

Structure-Activity Relationship (SAR)

- Chloro and hydroxyl groups at the 2- and 5-positions optimize antioxidant and antimicrobial activities by balancing electron withdrawal and hydrogen bonding .

Physicochemical Properties

Biological Activity

1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its effects on lipid metabolism, antimicrobial activity, and anticancer potential, supported by various studies and data tables.

Chemical Structure and Properties

1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is characterized by its pyrrolidine ring and carboxylic acid functional group, which contribute to its biological activity. The compound's structure is crucial for its interaction with biological targets.

1. Lipid Metabolism Inhibition

Research indicates that the compound exhibits significant inhibition of fatty acid and sterol biosynthesis. A study involving the administration of the compound to Zucker fatty rats demonstrated a marked decrease in plasma triglycerides (TG) and phospholipids (PL) over a seven-day period. Specifically, the S-enantiomer of the compound showed the most potent effects, achieving reductions of 82.5% in TG and 44.7% in PL by day seven ( ).

Table 1: Effects on Plasma Lipids in Zucker Fatty Rats

| Compound | TG Reduction (%) | PL Reduction (%) |

|---|---|---|

| Racemate | 70.0 | 30.0 |

| (S)-enantiomer | 82.5 | 44.7 |

| (R)-enantiomer | 75.0 | 35.0 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. In vitro studies showed that derivatives of this compound exhibited structure-dependent antimicrobial activity, making them promising candidates for further development against drug-resistant strains ( ).

Table 2: Antimicrobial Activity Against Gram-positive Bacteria

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecalis |

|---|---|---|

| 1-(4-Tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 32 | 64 |

| Derivative A | 16 | 32 |

| Derivative B | 8 | 16 |

3. Anticancer Activity

The anticancer potential of the compound has been investigated using A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability, showcasing a dose-dependent response to treatment ( ). The introduction of specific substituents on the phenyl ring enhanced anticancer activity.

Table 3: Anticancer Activity in A549 Cells

| Compound | Viability (%) at 100 µM | p-value |

|---|---|---|

| Control | 100 | - |

| Compound | 63.4 | <0.05 |

| Derivative A | 21.2 | <0.001 |

Case Studies

Case Study: In Vivo Lipid Lowering Efficacy

In a controlled study, Zucker fatty rats were administered varying doses of the S-enantiomer of the compound for seven days. The results confirmed significant reductions in plasma lipid levels, supporting its potential as an antilipidemic agent.

Case Study: Antimicrobial Screening

A series of derivatives were screened against multidrug-resistant strains using broth microdilution techniques, revealing promising activity against resistant pathogens and highlighting the need for further development in this area.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation of substituted anilines with cyclic anhydrides or keto acids. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid can be synthesized by reacting 4-tert-butylaniline with itaconic acid in aqueous media under reflux, followed by cyclization . Reaction optimization may require adjusting catalysts (e.g., sulfuric acid for esterification), solvent polarity, and temperature gradients to enhance regioselectivity and purity. Design of Experiments (DoE) principles, such as factorial designs, are recommended to systematically evaluate parameter interactions and minimize experimental runs .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For example, -NMR can confirm the tert-butylphenyl group (δ ~1.3 ppm for C(CH)) and the pyrrolidinone ring protons (δ ~2.5–3.5 ppm). X-ray crystallography may resolve stereochemical ambiguities in derivatives, while HPLC with UV detection ensures purity (>95%) by quantifying residual solvents or side products .

Q. How can researchers address low yields during the purification of 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer : Low yields often arise from poor solubility or competing side reactions. Recrystallization using mixed solvents (e.g., ethanol/water) can improve crystal formation. Alternatively, flash chromatography with gradients of ethyl acetate/hexane effectively separates polar impurities. For scale-up, centrifugal partition chromatography (CPC) offers high recovery rates without silica gel adsorption issues .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways, such as cyclization barriers or nucleophilic attack sites. For instance, quantum chemical models (e.g., B3LYP/6-31G*) predict electron-deficient regions in the pyrrolidinone ring, guiding functionalization at the 3-carboxylic acid position. Coupling computational results with experimental validation (e.g., kinetic studies) refines mechanistic hypotheses .

Q. How do structural modifications (e.g., fluorination or tert-butyl group substitution) alter the compound’s biological activity?

- Methodological Answer : Fluorination at the phenyl ring (e.g., 4-fluorophenyl analogs) enhances metabolic stability and membrane permeability, as shown in bioactivity assays against kinase targets. Comparative studies using isothermal titration calorimetry (ITC) reveal that the tert-butyl group improves binding affinity to hydrophobic enzyme pockets. Structure-Activity Relationship (SAR) models should integrate molecular docking and in vitro IC data to prioritize derivatives .

Q. What statistical methods resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer : Meta-analysis of published data using multivariate regression identifies outliers caused by uncontrolled variables (e.g., moisture-sensitive catalysts). Bayesian inference models quantify uncertainty in reaction parameters (e.g., Pd vs. Cu catalysts). Replicating disputed experiments under inert atmospheres (glovebox) and standardized substrates (e.g., 4-bromophenyl analogs) clarifies reproducibility .

Q. How can hybrid computational-experimental workflows accelerate the discovery of novel derivatives with tailored properties?

- Methodological Answer : Machine learning (ML) models trained on existing datasets (e.g., reaction yields, solubility) predict optimal substituents for target properties (e.g., logP < 3). Automated high-throughput screening (HTS) validates computational predictions, while feedback loops refine ML algorithms. For example, genetic algorithms coupled with HPLC-MS screening efficiently identify derivatives with enhanced thermal stability .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s stability under acidic conditions?

- Methodological Answer : Discrepancies arise from varying protonation states of the pyrrolidinone ring. At pH < 2, the lactam group undergoes partial hydrolysis, but tert-butylphenyl substitution sterically hinders degradation. Stability assays using -NMR tracking in DO/HCl (0.1–1 M) show pH-dependent degradation kinetics. Controlled studies must standardize buffer systems and exclude light/oxygen to isolate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.